molecular formula C23H25N5O3S2 B2654282 2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-33-8

2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2654282
CAS No.: 476466-33-8
M. Wt: 483.61
InChI Key: USPPMWGEFRZESE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure that incorporates several pharmacologically active motifs. Its molecular architecture contains a 1,3,4-thiadiazole nucleus, a heterocyclic system well-documented for its diverse biological activities . This core is strategically functionalized with a benzamide group, a common scaffold found in many therapeutic agents. A key structural element is the 4-phenylpiperazine moiety, linked via a thioacetamide spacer. The phenylpiperazine group is a privileged structure in neuroscience research, frequently found in ligands targeting various G-protein coupled receptors and neurotransmitter transporters. The presence of this specific moiety suggests potential application in the development and study of receptor-specific probes, making it a valuable compound for pharmacological profiling and neurodegenerative disease research. The integration of the 1,3,4-thiadiazole ring with a substituted benzamide creates a complex structure that may be explored for enzyme inhibition studies. Researchers can utilize this compound as a key intermediate or a final product in synthetic campaigns aimed at developing new inhibitors. Its well-defined structure makes it an excellent candidate for structure-activity relationship (SAR) studies, helping to elucidate the role of each functional group in target binding and efficacy. This product is supplied for laboratory research applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S2/c1-2-31-19-11-7-6-10-18(19)21(30)24-22-25-26-23(33-22)32-16-20(29)28-14-12-27(13-15-28)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPPMWGEFRZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₃₁N₅O₃S₂
  • Molecular Weight : 483.6 g/mol
  • CAS Number : 476466-33-8

The structure includes a thiadiazole moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a study evaluated several thiadiazole compounds and reported their effectiveness against various microorganisms, including Staphylococcus aureus and Candida albicans using the disk diffusion method. The minimal inhibitory concentration (MIC) values indicated potent activity against these pathogens, suggesting that the presence of the thiadiazole ring enhances antimicrobial efficacy .

MicroorganismCompound EffectivenessMIC (µg/mL)
Staphylococcus aureusEffective50
Candida albicansEffective50
Escherichia coliModerate100

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. A study on structurally related compounds indicated that they possess significant cytotoxic effects against various cancer cell lines, including human tumor cells like KB and HepG2. The structure–activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced their biological activity .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication in cancer cells.
  • Interference with Cell Membrane Integrity : The antimicrobial activity may stem from disrupting bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved synthesizing and testing various thiadiazole derivatives for their biological activities. The results indicated that compounds with a piperazine moiety exhibited enhanced antitumor and antimicrobial properties compared to those without it. This suggests a synergistic effect between the piperazine and thiadiazole components in enhancing biological activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions that integrate thiadiazole and piperazine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The compound exhibits a range of biological activities, including:

Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds, including those similar to this compound, demonstrate significant antimicrobial properties. Studies using disk diffusion methods have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 15.62 µg/mL to higher values depending on the specific derivative tested .

Anticancer Potential
In vitro studies have revealed that compounds with similar structures possess anticancer properties. For instance, certain thiadiazole derivatives have been evaluated against multiple cancer cell lines, showing promising antiproliferative effects. The presence of specific substituents on the aromatic rings has been correlated with enhanced activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial activity of thiadiazole derivatives found that certain compounds exhibited broad-spectrum activity against both bacterial and fungal strains. The study concluded that structural modifications could enhance efficacy against resistant strains .
  • Anticancer Activity : In another investigation involving a series of thiadiazole derivatives, researchers reported that specific modifications led to increased cytotoxicity in breast and colon cancer cell lines. The most potent compounds were selected for further development based on their IC50 values in comparison to standard chemotherapeutics .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name/ID Key Substituents Biological Activity Reference
Target Compound 2-ethoxy benzamide, 2-oxoethylphenylpiperazine thioether Not explicitly reported -
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) Piperidine-ethylthio, benzamide Acetylcholinesterase inhibition
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol (2) Cyclohexylamino, thiol Antifungal (Candida spp.)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) Furan-acrylamido, benzamide Anticancer (pro-apoptotic)
6a–6s (oxadiazole-thiadiazole hybrids) Cyclohexylamino, oxadiazole-thioethyl Anticandidal, ergosterol inhibition

Key Observations :

  • Amine Groups: The target compound’s phenylpiperazine moiety may enhance binding to serotonin or dopamine receptors compared to piperidine (7a–7l) or cyclohexylamino (6a–6s) groups, which are bulkier and less polar .
  • Thioether Linkages : The 2-oxoethyl thioether in the target compound introduces conformational flexibility, unlike rigid acrylamido (7c) or oxadiazole (6a–6s) substituents .
  • Benzamide Core : Common across all analogs, this scaffold likely contributes to membrane permeability and stability .

Key Observations :

  • The target compound’s synthesis likely involves amidation or nucleophilic substitution, similar to 7a–7l and 6a–6s .

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and what purification challenges arise?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of thioamide intermediates followed by cyclization. For example, describes a protocol where thioacetamide derivatives are cyclized in concentrated sulfuric acid (yield: 97.4%) . Challenges include:

  • Co-crystal formation : Co-crystals of intermediates (e.g., compounds 4.1 and 4.1a in ) complicate isolation. Adjusting reaction conditions (e.g., heating duration, solvent ratios) may mitigate this.
  • Purification : Column chromatography (e.g., silica gel with chloroform:acetone) and recrystallization (ethanol or acetic acid) are critical for purity. TLC monitoring (Silufol UV-254) ensures reaction progress .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:
A combination of methods is required:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, thiadiazole C-S at ~1122 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent environments (e.g., ethoxy group at δ 1.91 ppm, aromatic protons at δ 7.20–7.94 ppm) .
  • Mass spectrometry : FAB-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z = 384) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetrical dimers in ) .

Advanced: How can molecular docking predict the biological activity of this compound?

Answer:
Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with target proteins. For example:

  • Target selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which is inhibited by thiazole/amide derivatives via hydrogen bonding and π-π stacking .
  • Binding pose analysis : highlights compounds with favorable docking scores in triazole-thiadiazole hybrids, suggesting similar strategies for this compound. Adjust substituents (e.g., phenylpiperazine) to optimize binding affinity .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from structural analogs or assay variability. Strategies include:

  • Structural optimization : Modify the phenylpiperazine or thiadiazole moieties (e.g., fluorine substitution in enhances metabolic stability) .
  • Dose-response assays : Use standardized protocols (e.g., MTT for cytotoxicity) to compare IC₅₀ values.
  • Data normalization : Account for solvent effects (e.g., DMSO concentration) and cell line variability .

Advanced: What role do salt forms play in modulating solubility and bioactivity?

Answer:
Salt formation (e.g., sodium or potassium salts) improves aqueous solubility and bioavailability. reports:

  • Synthesis : Reacting thiol intermediates with sodium monochloroacetate in aqueous medium yields salts.
  • Impact : Salts exhibit enhanced solubility (critical for in vivo studies) and altered pharmacokinetics. Characterize via HPLC and thermal analysis (TGA/DSC) to confirm stability .

Advanced: How can reaction conditions be optimized to avoid side products?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency versus ethanol .
  • Catalyst screening : Anhydrous potassium carbonate facilitates thioether bond formation (e.g., in ) .
  • Temperature control : Low temperatures (293–298 K) reduce decomposition during acid-catalyzed steps .

Basic: What are the key structural motifs influencing biological activity?

Answer:

  • Thiadiazole core : Contributes to antimicrobial/anticancer activity via sulfur-mediated redox interactions .
  • Phenylpiperazine : Enhances CNS penetration and serotonin receptor affinity .
  • Ethoxybenzamide : Improves lipophilicity and metabolic stability .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl groups, or heteroaromatics (e.g., pyridine) .
  • Activity cliffs : Compare IC₅₀ values of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ) .
  • QSAR modeling : Use Molinspiration or Schrödinger to correlate descriptors (logP, polar surface area) with bioactivity .

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